molecular formula C18H16ClN3O4 B5306998 N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5306998
M. Wt: 373.8 g/mol
InChI Key: FHBVAPZCLGMOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as CDMO, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CDMO is a member of the oxadiazole family of compounds, which have been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of CDMO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CDMO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CDMO has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CDMO has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that CDMO can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that CDMO can reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

CDMO has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, CDMO also has some limitations, including its relatively high cost and limited availability. In addition, CDMO may have different effects in different cell types and may require further optimization for specific applications.

Future Directions

There are several potential future directions for research on CDMO. One area of interest is the development of CDMO-based fluorescent probes for the detection of metal ions. Another area of interest is the optimization of CDMO for specific applications, such as cancer therapy or anti-inflammatory drugs. Further studies are also needed to fully understand the mechanism of action of CDMO and its potential interactions with other drugs or compounds.

Synthesis Methods

CDMO can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 4-chlorobenzylamine with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure CDMO.

Scientific Research Applications

CDMO has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. CDMO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. CDMO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-24-14-8-5-12(9-15(14)25-2)16-21-18(26-22-16)17(23)20-10-11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBVAPZCLGMOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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